molecular formula C14H19O4P B15163934 Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester CAS No. 194038-05-6

Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester

Cat. No.: B15163934
CAS No.: 194038-05-6
M. Wt: 282.27 g/mol
InChI Key: YXZBBEZCGSUGEN-UHFFFAOYSA-N
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Description

Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural complexity, which includes a phenylmethoxy group and a propynyl group attached to the phosphorus atom. The compound’s unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-(phenylmethoxy)-1-propyne under controlled conditions. This reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired ester. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of phosphonic acid esters often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and product purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester involves its ability to interact with various molecular targets. The compound can chelate metal ions, affecting enzymatic activities and other biochemical processes. Its unique structure allows it to participate in specific binding interactions, influencing pathways related to its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

CAS No.

194038-05-6

Molecular Formula

C14H19O4P

Molecular Weight

282.27 g/mol

IUPAC Name

3-diethoxyphosphorylprop-2-ynoxymethylbenzene

InChI

InChI=1S/C14H19O4P/c1-3-17-19(15,18-4-2)12-8-11-16-13-14-9-6-5-7-10-14/h5-7,9-10H,3-4,11,13H2,1-2H3

InChI Key

YXZBBEZCGSUGEN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C#CCOCC1=CC=CC=C1)OCC

Origin of Product

United States

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